
4-(Dichloromethanesulfonyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethanesulfonyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 2 positions, and a dichloromethanesulfonyl group at the 4 position. It is a white solid that is used as a precursor in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, benzene, is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to form benzene-1,2-diamine.
Sulfonylation: Finally, benzene-1,2-diamine is reacted with dichloromethanesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethanesulfonyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc powder in ethanol or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethanesulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethanesulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The amino groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-diamine: Lacks the sulfonyl group and has different reactivity and applications.
4-(Difluoromethoxy)benzene-1,2-diamine: Contains a difluoromethoxy group instead of a dichloromethanesulfonyl group, leading to different chemical properties and applications.
Uniqueness
4-(Dichloromethanesulfonyl)benzene-1,2-diamine is unique due to the presence of the dichloromethanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94410-57-8 |
|---|---|
Molekularformel |
C7H8Cl2N2O2S |
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
4-(dichloromethylsulfonyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8Cl2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
InChI-Schlüssel |
WYDLYTXSCGDLPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


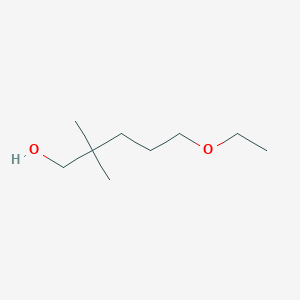
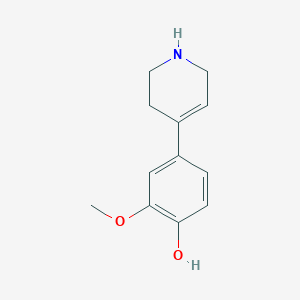
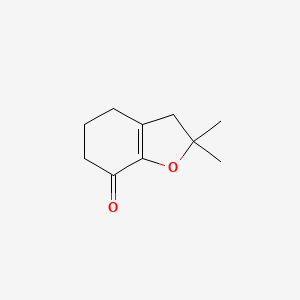
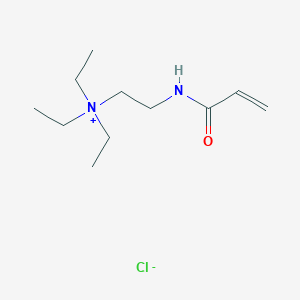
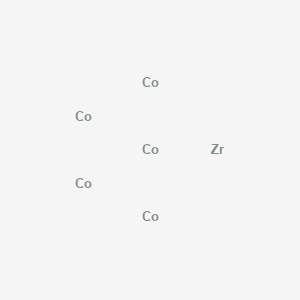
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
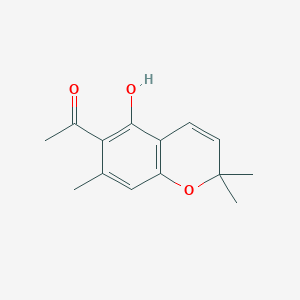
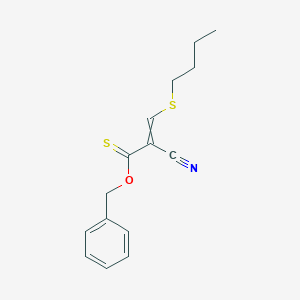
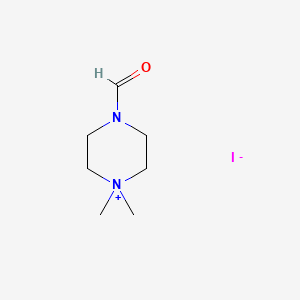
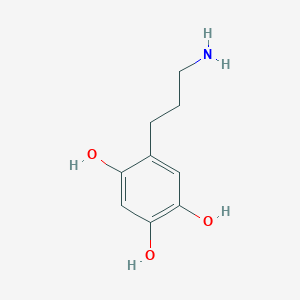
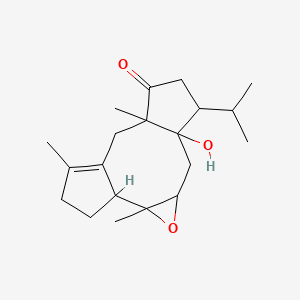
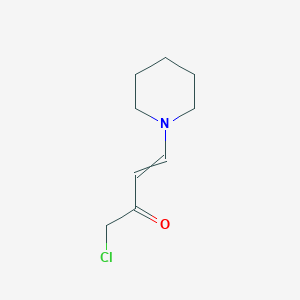

![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
